Glyburide (also known as glibenclamide) is a second-generation sulfonylurea drug. [, , ] It acts primarily by inhibiting the sulfonylurea receptor 1 (Sur1) at nanomolar concentrations. [] Glyburide has been widely used to target KATP (Sur1–Kir6.2) channels for the treatment of type 2 diabetes mellitus. [] Recent research has explored its potential in targeting Sur1–transient receptor potential melastatin 4 (Trpm4) channels in acute central nervous system injury, particularly in cases of large hemispheric infarction characterized by edema formation and brain swelling. []
Glyburide-D3 is classified under sulfonylureas, a group of medications that increase insulin release from the pancreas. It is synthesized as a labeled compound for research purposes, particularly in studies involving drug metabolism and pharmacodynamics. The compound is sourced from chemical suppliers specializing in isotopically labeled compounds.
The synthesis of Glyburide-D3 involves multiple steps, incorporating carbon-13 and deuterium into the glyburide structure. The key synthetic routes include:
The industrial production typically involves large-scale synthesis, which requires stringent quality control measures to ensure isotopic labeling consistency and chemical purity. Common techniques used include chromatography for purification and spectrometry for verification of isotopic composition.
The molecular formula for Glyburide-D3 is , with a molar mass of approximately 494.004 g/mol. The structure features a sulfonylurea moiety, which is crucial for its biological activity. The InChI representation is:
This representation indicates the stereochemistry and isotopic labeling present in the compound .
Glyburide-D3 can undergo several chemical reactions:
Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. The nature of the products formed depends on the specific reagents used and their reaction conditions.
Glyburide-D3 operates primarily by binding to the sulfonylurea receptor 1 (SUR1), which leads to the closure of ATP-sensitive potassium channels on pancreatic beta cells. This closure results in depolarization of the cell membrane, opening voltage-gated calcium channels and increasing intracellular calcium levels. Consequently, this stimulates insulin secretion from beta cells.
Recent studies have also indicated that glyburide may modulate other pathways such as CamKII signaling, which affects protein degradation processes involved in inflammation . This multifaceted mechanism enhances its efficacy beyond simple insulin secretion stimulation.
Glyburide-D3 exhibits several notable physical properties:
Chemical properties include its stability under standard laboratory conditions but reactivity under strong oxidizing agents or in acidic environments.
The compound's isotopic labeling allows for precise tracking during metabolic studies, providing insights into its pharmacokinetics and dynamics within biological systems .
Glyburide-D3 is primarily utilized in scientific research to study drug metabolism and pharmacokinetics due to its labeled nature. It serves as a tracer in various assays to understand how glyburide behaves within biological systems, particularly concerning its interaction with insulin signaling pathways and its effects on glucose metabolism.
Additionally, it has applications in studying the pharmacological effects of glyburide in diabetic models and exploring potential new therapeutic pathways involving sulfonylureas .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3